N-丙基-D7-苯

描述

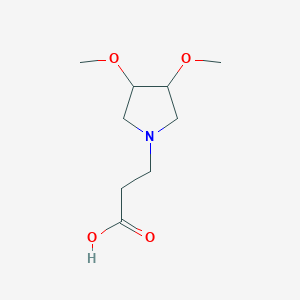

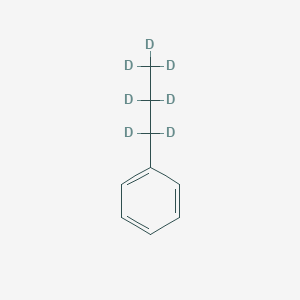

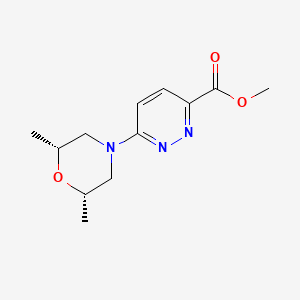

N-Propylbenzene is an aromatic hydrocarbon with the formula C6H5CH2CH2CH3 . The molecule consists of a propyl group attached to a phenyl ring . It is a colorless liquid . A more common structural isomer of this compound is cumene . N-Propylbenzene is used as a nonpolar organic solvent in various industries, including printing and the dyeing of textiles and in the manufacture of methylstyrene .

Synthesis Analysis

N-Propylbenzene can be synthesized from benzene and propionic acid by acyl chlorination, Friedel-Crafts acylation, and Wolff-Kishner-Huang Minlon reduction . It can also be synthesized by the reaction of the Grignard reagent derived from benzyl chloride with diethyl sulfate .Molecular Structure Analysis

The molecular formula of N-Propylbenzene is C9H12 . The molecule consists of a propyl group attached to a phenyl ring .Chemical Reactions Analysis

The oxidation of n-propylbenzene has been studied experimentally in a jet-stirred reactor at atmospheric pressure over the high temperature range 900–1250 K . N-Propylbenzene oxidation proceeds via thermal decomposition yielding benzyl and 2-phenyl-1-ethyl, and by H-atom abstraction yielding phenylpropyl radicals .Physical And Chemical Properties Analysis

N-Propylbenzene is a clear, colorless liquid . It is insoluble in water and less dense than water . The flash point is 86°F .科学研究应用

氧化和动力学建模

在射流搅拌反应器中对正丙基苯的氧化进行了实验研究,通过全面的化学动力学反应机理揭示了详细的氧化机理。该研究重点介绍了正丙基苯氧化中涉及的复杂途径,包括热分解和氢原子夺取过程,展示了类似化合物可能经历的复杂化学相互作用 (Dagaut 等人,2002 年).

复杂分子的合成和表征

展示了一种利用 C-H 活化和环加成反应合成六芳基苯的开创性方法,为创建高度取代的苯衍生物开辟了新的可能性,这些衍生物在有机电子器件和其他领域具有潜在应用。这项工作强调了苯作为复杂分子合成构建模块的多功能性 (Suzuki 等人,2015 年).

环境和能源应用

利用蒸汽再压缩辅助萃取蒸馏从废水中高效回收苯和正丙醇的研究解决了化学污染物的环境和节能处理问题。这项研究说明了苯和相关化合物在环境保护和化学工业废物管理中的实际应用 (Ma 等人,2021 年).

大气化学意义

使用非热等离子体 (NTP) 技术对苯分子进行气-粒转化研究,为大气化学和污染控制中的潜在应用提供了见解。该研究展示了苯分子向气溶胶的转化,突出了苯和类似化合物在理解和减轻空气污染中的相关性 (Kim 和 Ogata,2011 年).

生物降解过程

研究了厌氧生物降解过程中铁还原细菌培养物对单芳烃(包括丙基苯)的代谢,揭示了丙基苯酚是代谢物。这项研究有助于我们了解芳烃的生物降解途径以及微生物群落在地下水污染物自然衰减中的作用 (Eriksson 等人,2005 年).

作用机制

安全和危害

未来方向

As N-Propylbenzene is used as a nonpolar organic solvent in various industries, including printing and the dyeing of textiles and in the manufacture of methylstyrene , future research could focus on finding more efficient and environmentally friendly methods of synthesis, as well as exploring new industrial applications.

属性

IUPAC Name |

1,1,2,2,3,3,3-heptadeuteriopropylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12/c1-2-6-9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3/i1D3,2D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODLMAHJVESYWTB-WDPWIZPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Propyl-D7-benzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,2R)-2-[(morpholin-4-yl)amino]cyclopentan-1-ol](/img/structure/B1474220.png)

![(1R,2R)-2-[(4-chlorophenyl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474221.png)

![1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidin-3-amine](/img/structure/B1474224.png)